Lipophilicity Control: XLogP3 Reduction of ~0.7 Units Versus the Diethyl Ester Analog
The dimethyl ester target compound exhibits a computed XLogP3 of 2.3 [1]. For the diethyl ester analog (CAS 853334‑16‑4), the presence of two additional methylene groups increases the predicted XLogP3 to approximately 3.0, yielding a lipophilicity difference of roughly +0.7 log units . This quantified lipophilicity gap is directly relevant to reversed‑phase chromatographic retention, predicted membrane permeability, and compliance with Lipinski’s rule‑of‑five space.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853334‑16‑4): predicted XLogP3 ≈ 3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.7 (diethyl ester more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14); consistency confirmed via ACD/Labs or equivalent |
Why This Matters
A 0.7-unit decrease in XLogP3 can translate to a 5‑fold difference in predicted octanol/water partition, directly impacting reversed‑phase HPLC method development, in‑vitro assay solubility, and passive membrane permeability for cell‑based studies.
- [1] PubChem Compound Summary CID 24209034. Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate. View Source
